4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline
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Overview
Description
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a triazole ring substituted with a difluoromethyl group and an aniline moiety
Preparation Methods
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline can be compared with other similar compounds, such as:
4-(Difluoromethyl)aniline: Lacks the triazole ring but has similar difluoromethyl and aniline groups.
4-(Difluoromethyl)-1,2,4-triazole: Contains the triazole ring and difluoromethyl group but lacks the aniline moiety.
4-(Trifluoromethyl)-1,2,4-triazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The uniqueness of this compound lies in its combination of the difluoromethyl group, triazole ring, and aniline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2N4 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-[4-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-5-13-14-8(15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
InChI Key |
HGEAVUWDVLFMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN2C(F)F)N |
Origin of Product |
United States |
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